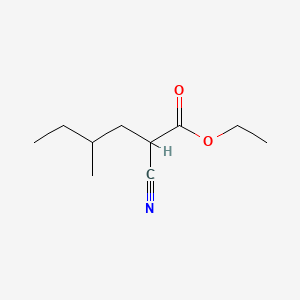

Ethyl 2-cyano-4-methylhexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a clear liquid that is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-4-methylhexanoate can be synthesized through the reaction of ethyl cyanoacetate with 4-methylhexanoic acid under acidic or basic conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-cyano-4-methylhexanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-cyano-4-methylhexanoic acid and ethanol.

Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base such as sodium hydroxide.

Substitution: Common reagents for substitution reactions include nucleophiles like amines or alcohols.

Major Products Formed

Hydrolysis: 2-cyano-4-methylhexanoic acid and ethanol.

Substitution: Various cyano-substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 2-cyano-4-methylhexanoate is utilized in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: The compound is an intermediate in the synthesis of drugs, including sedatives and anticonvulsants.

Industry: It is employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ethyl 2-cyano-4-methylhexanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of active metabolites . The cyano group can also participate in nucleophilic addition reactions, influencing various biochemical processes .

Comparación Con Compuestos Similares

Ethyl 2-cyano-4-methylhexanoate can be compared with other esters such as ethyl acetate and methyl butyrate:

Ethyl Acetate: Commonly used as a solvent, it has a simpler structure and different reactivity compared to this compound.

Methyl Butyrate: Known for its fruity odor, it is used in flavorings and fragrances, whereas this compound is more specialized for chemical synthesis.

Similar Compounds

Ethyl Acetate: (C4H8O2)

Methyl Butyrate: (C5H10O2)

Ethyl Propionate: (C5H10O2)

This compound stands out due to its cyano group, which imparts unique reactivity and applications in chemical synthesis and pharmaceutical research.

Actividad Biológica

Ethyl 2-cyano-4-methylhexanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound has the following chemical structure:

- Molecular Formula : C₁₀H₁₇NO₂

- Molecular Weight : 183.25 g/mol

- Functional Groups : Cyano group (-CN), ester group (-COO-)

This compound is characterized by its branched alkyl chain, which contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and pharmaceuticals.

The biological activity of this compound is primarily attributed to its structural components:

- Cyano Group : The cyano group can participate in nucleophilic addition reactions, which may influence various biochemical pathways.

- Ester Group : The ester moiety can undergo hydrolysis to release the corresponding carboxylic acid, potentially impacting metabolic processes.

These functional groups allow this compound to interact with various molecular targets, including enzymes and receptors involved in disease processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, a study highlighted its effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 8 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. For instance, a molecular docking study demonstrated that derivatives of this compound could effectively bind to cancer targets such as HER2 and EGFR. The binding affinity was evaluated using computational methods, revealing promising results for breast cancer treatment .

Case Study: Breast Cancer

In a specific case study involving breast cancer cell lines, this compound derivatives exhibited:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.

- Apoptotic Induction : Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.

These results underscore the potential of this compound as an effective therapeutic agent against certain types of cancer .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. In a series of assays measuring free radical scavenging activity, the compound demonstrated significant antioxidant effects, particularly at higher concentrations (100 µM). This activity is believed to be linked to the presence of phenolic hydroxyl groups in some derivatives .

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to evaluate the toxicity and safety profile of this compound. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that certain derivatives exhibit favorable profiles with low toxicity levels. However, further research is necessary to establish comprehensive safety data before clinical applications can be considered .

Propiedades

IUPAC Name |

ethyl 2-cyano-4-methylhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-4-8(3)6-9(7-11)10(12)13-5-2/h8-9H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLZDYIKGLAGBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C#N)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.